molecular formula C11H15ClO B14076626 1-(2-Chlorophenyl)-2-methylbutan-1-ol CAS No. 124285-92-3

1-(2-Chlorophenyl)-2-methylbutan-1-ol

Cat. No.: B14076626
CAS No.: 124285-92-3
M. Wt: 198.69 g/mol
InChI Key: KBJASEISUWAWEI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 2-chloro-alpha-(1-methylpropyl)- can be achieved through several methods:

Industrial Production Methods

Industrial production of Benzenemethanol, 2-chloro-alpha-(1-methylpropyl)- typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Benzenemethanol, 2-chloro-alpha-(1-methylpropyl)- can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : The compound can be reduced to form the corresponding hydrocarbon. This can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

  • Substitution: : The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 2-Chlorobenzaldehyde or 2-chlorobenzoic acid.

    Reduction: 2-Chlorotoluene.

    Substitution: Various substituted benzyl alcohols depending on the nucleophile used.

Scientific Research Applications

Benzenemethanol, 2-chloro-alpha-(1-methylpropyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenemethanol, 2-chloro-alpha-(1-methylpropyl)- involves its interaction with specific molecular targets. The chlorine atom and the isobutyl group influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzymatic activity and disrupt microbial cell membranes.

Comparison with Similar Compounds

Benzenemethanol, 2-chloro-alpha-(1-methylpropyl)- can be compared with other similar compounds such as:

    2-Chlorobenzyl Alcohol: Similar structure but lacks the isobutyl group.

    Benzyl Alcohol: Lacks both the chlorine atom and the isobutyl group.

    2-Chlorotoluene: Similar structure but lacks the hydroxyl group.

Properties

CAS No.

124285-92-3

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

1-(2-chlorophenyl)-2-methylbutan-1-ol

InChI

InChI=1S/C11H15ClO/c1-3-8(2)11(13)9-6-4-5-7-10(9)12/h4-8,11,13H,3H2,1-2H3

InChI Key

KBJASEISUWAWEI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C1=CC=CC=C1Cl)O

Origin of Product

United States

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